9H-carbazole, 9-(9-anthracenyl)-
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Overview
Description
9H-Carbazole, 9-(9-anthracenyl)- is a compound belonging to the carbazole family. Carbazoles are known for their versatile pharmacological applications and unique chemical properties. This compound, in particular, exhibits unique chemical and biological properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 9H-carbazole, 9-(9-anthracenyl)- can be achieved through various methods. One common approach involves the use of palladium-catalyzed tandem reactions. This method utilizes inexpensive anilines and 1,2-dihaloarenes under microwave irradiation, resulting in a drastic reduction in reaction times and excellent compatibility with different functional groups . Another method involves the use of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites .
Chemical Reactions Analysis
9H-Carbazole, 9-(9-anthracenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper cocatalysts, and iridium catalysts. For example, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls yields N-H carbazoles . Major products formed from these reactions include 9H-carbazol-1-ol and 9H-carbazol-3-ol .
Scientific Research Applications
9H-Carbazole, 9-(9-anthracenyl)- has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various derivatives with unique optoelectronic properties . In biology and medicine, it has been studied for its antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, it is used in the development of nanodevices, rechargeable batteries, and electrochemical transistors .
Mechanism of Action
The mechanism of action of 9H-carbazole, 9-(9-anthracenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiogenesis and inflammation . It also interacts with protein kinases, adrenoceptors, and other molecular targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
9H-Carbazole, 9-(9-anthracenyl)- can be compared with other similar compounds such as 9H-fluorene, dibenzofuran, and dibenzothiophene. These compounds share similar structural elements and pharmacological activities . 9H-carbazole, 9-(9-anthracenyl)- is unique due to its specific chemical structure and the diverse range of applications it offers in various scientific fields .
Properties
CAS No. |
85292-68-8 |
---|---|
Molecular Formula |
C26H17N |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
9-anthracen-9-ylcarbazole |
InChI |
InChI=1S/C26H17N/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17H |
InChI Key |
NVOHIWQOPZIESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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